3-(2,5-dichlorophenyl)-2-methyl-4(3H)-quinazolinone

Lipophilicity ADME Quinazolinone SAR

For unambiguous SAR: secure the critical 2,5-dichlorophenyl member of the 3-aryl-2-methyl-4(3H)-quinazolinone series. Its XLogP3 of 3.4 fills the gap between methaqualone (2.5) and cloroqualone (4.2), with identical TPSA (32.7 Ų). This enables logP-activity calibration free from scaffold variability, a necessity for definitive HTS and ADME profiling.

Molecular Formula C15H10Cl2N2O
Molecular Weight 305.2 g/mol
CAS No. 54681-83-3
Cat. No. B5480429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-dichlorophenyl)-2-methyl-4(3H)-quinazolinone
CAS54681-83-3
Molecular FormulaC15H10Cl2N2O
Molecular Weight305.2 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C15H10Cl2N2O/c1-9-18-13-5-3-2-4-11(13)15(20)19(9)14-8-10(16)6-7-12(14)17/h2-8H,1H3
InChIKeyXCDGNQCQHRLLAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,5-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone (CAS 54681-83-3): A 2,3-Disubstituted Quinazolinone Scaffold for CNS and Kinase-Targeted Research Sourcing


3-(2,5-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone (CAS 54681-83-3) is a synthetic 2,3-disubstituted 4(3H)-quinazolinone belonging to the methaqualone analog class [1]. This compound features a 2-methyl group and a 3-(2,5-dichlorophenyl) substituent on the quinazolinone core, with a molecular formula of C₁₅H₁₀Cl₂N₂O and a molecular weight of 305.16 g/mol [2]. The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, historically associated with sedative-hypnotic, anticonvulsant, and more recently anticancer and kinase-inhibitory activities [3]. The 2,5-dichlorophenyl substitution pattern imparts distinct electronic and lipophilic properties that differentiate this compound from its mono-chlorinated and non-chlorinated class analogs, making it a valuable candidate for structure–activity relationship (SAR) studies and focused library design [4]. Note: High-strength differential evidence for this specific compound is limited in the public domain; much of the differentiation presented herein is derived from class-level SAR, computed physicochemical comparisons, and close analog data that together establish the rationale for its preferential selection over alternative 3-aryl-2-methyl-4(3H)-quinazolinones.

Why Generic 3-Aryl-2-methyl-4(3H)-quinazolinone Substitution Leads to Uncontrolled Property Variation: The Case for Specifying CAS 54681-83-3


Within the 2-methyl-3-aryl-4(3H)-quinazolinone class, small changes in the 3-aryl substitution pattern produce disproportionate shifts in lipophilicity, receptor-binding kinetics, and metabolic stability [1]. Methaqualone (3-o-tolyl, XLogP3 = 2.5) and mecloqualone (3-o-chlorophenyl, LogP ≈ 3.0) exemplify how a single substituent change alters both potency and side-effect profiles [2][3]. The 2,5-dichlorophenyl substitution in CAS 54681-83-3 introduces a second electron-withdrawing chlorine at the meta position, yielding an XLogP3 of 3.4 — a lipophilicity increment that cannot be achieved with mono-halogenated or non-halogenated 3-aryl analogs [4]. This precise physicochemical signature determines membrane partitioning, CYP450 susceptibility, and off-target binding, meaning that substituting a generic 3-aryl-2-methyl-4(3H)-quinazolinone without controlling for the 2,5-dichloro pattern introduces unquantified variability into any SAR dataset, HTS campaign, or in vivo study [5]. The quantitative comparisons below establish the case for deliberate, specification-driven procurement rather than ad hoc analog substitution.

Quantitative Differentiation Evidence: 3-(2,5-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: 3-(2,5-Dichlorophenyl) Analog Occupies a Distinct logP Niche Between Mono-Chloro and 2,6-Dichloro-Ethyl Analogs

The target compound (CAS 54681-83-3) has a computed XLogP3 of 3.4, placing it at a precisely intermediate lipophilicity between the mono-ortho-chloro analog mecloqualone (LogP ≈ 3.0) and the 2,6-dichloro-2-ethyl analog cloroqualone (XLogP3-AA = 4.2) [1][2][3]. Methaqualone, the prototypical 3-o-tolyl analog, has an XLogP3 of only 2.5 [4]. This 0.9 log unit increase over methaqualone and 0.4 log unit increase over mecloqualone corresponds to roughly an 8-fold and 2.5-fold increase in octanol-water partition coefficient, respectively, significantly altering predicted membrane permeability and tissue distribution.

Lipophilicity ADME Quinazolinone SAR Drug design

Molecular Weight and Chlorine Count Differentiation: CAS 54681-83-3 Offers a Defined Intermediate Between Mono-Chloro and Tri-Chloro Quinazolinone Analogs

The molecular weight (MW) of CAS 54681-83-3 is 305.16 g/mol (C₁₅H₁₀Cl₂N₂O), compared with 250.29 g/mol for methaqualone (C₁₆H₁₄N₂O), 270.71 g/mol for mecloqualone (C₁₅H₁₁ClN₂O), 319.2 g/mol for cloroqualone (C₁₆H₁₂Cl₂N₂O), and 339.60 g/mol for the 7-chloro derivative 7-chloro-3-(2,5-dichlorophenyl)-2-methylquinazolin-4(3H)-one (CAS 62820-71-7, C₁₅H₉Cl₃N₂O) [1][2][3]. Each additional chlorine atom adds approximately 34.5 g/mol, incrementally shifting the compound's compliance with Lipinski's Rule of Five and impacting passive diffusion rates.

Molecular weight Halogenation Drug-likeness Quinazolinone library

Ortho-Chloro Substitution Confers Favorable Anticonvulsant SAR: Class-Level Evidence Supporting the 2-Chloro Positioning in CAS 54681-83-3

Wolfe et al. (1990) demonstrated in a systematic SAR study of 2-substituted-3-aryl-4(3H)-quinazolinones that a single ortho substituent on the 3-aryl ring is critical for anticonvulsant activity. Compound 8i, bearing a 3-o-chlorophenyl group, showed good protection against maximal electroshock (MES) and subcutaneous metrazol (scMet)-induced seizures with relatively low neurotoxicity (rotorod test) after intraperitoneal administration in mice [1]. CAS 54681-83-3 retains this essential ortho-chloro substituent (at the 2-position of the 3-phenyl ring) and adds a second chlorine at the 5-position, which based on class SAR is predicted to further modulate potency and metabolic stability without abolishing the ortho-chloro-driven anticonvulsant pharmacophore [2]. By contrast, analogs lacking ortho substitution (e.g., 3-phenyl or 3-meta-substituted analogs) showed substantially weaker protection in the same study.

Anticonvulsant MES seizure model Structure–activity relationship CNS drug discovery

Regioisomeric Differentiation: 2,5-Dichlorophenyl vs. 2,6-Dichlorophenyl Substitution Defines a Distinct Electronic and Steric Profile

Cloroqualone (3-(2,6-dichlorophenyl)-2-ethyl-4(3H)-quinazolinone) represents the closest dichlorinated analog to CAS 54681-83-3 but differs in two critical respects: (a) the dichloro substitution is at the 2,6-positions (ortho, ortho) rather than 2,5 (ortho, meta), and (b) the 2-position bears an ethyl rather than a methyl group [1]. The 2,5-dichloro pattern of CAS 54681-83-3 introduces a meta-chlorine with distinct electronic (Hammett σₘ = 0.37 vs. σₒ = ~0.66 for ortho-Cl) and steric properties compared to the symmetric 2,6-dichloro arrangement. This results in a different molecular dipole moment and altered π-stacking interactions with aromatic residues in biological targets. Computationally, the XLogP3 difference of 0.8 log units (3.4 vs. 4.2) further reflects how the 2,5- vs. 2,6-dichloro regioisomerism, combined with 2-methyl vs. 2-ethyl, produces meaningfully different physicochemical profiles [2].

Regioisomerism Electronic effects Quinazolinone SAR Receptor binding

Differentiation from 7-Chloro-3-(2,5-dichlorophenyl)-2-methylquinazolin-4(3H)-one: Avoiding Unintended Core Halogenation When the 3-Aryl Pattern Is the Variable of Interest

The compound 7-chloro-3-(2,5-dichlorophenyl)-2-methylquinazolin-4(3H)-one (CAS 62820-71-7) shares the identical 3-(2,5-dichlorophenyl) and 2-methyl substitution with CAS 54681-83-3 but adds a chlorine atom at the 7-position of the quinazolinone core . Its molecular weight is 339.60 g/mol, a 34.44 g/mol increase over CAS 54681-83-3 (305.16 g/mol) [1]. This additional core halogenation introduces an independent variable that confounds SAR interpretation if the study objective is to isolate the contribution of the 3-aryl substitution pattern. In programs where the 3-aryl moiety is the variable under investigation (e.g., halogen scanning of the N3-phenyl ring), CAS 54681-83-3 is the appropriate procurement choice, whereas CAS 62820-71-7 is suited only when core + pendant dual halogenation SAR is specifically required.

Core vs. pendant halogenation Quinazolinone library design SAR interpretation Chemical procurement

Topological Polar Surface Area Constancy Across Analogs Enables Isolated logP-Driven Differentiation in Membrane Permeability Studies

The topological polar surface area (TPSA) of CAS 54681-83-3 is 32.7 Ų, identical to that of methaqualone (32.7 Ų) and predictably similar across all 3-aryl-2-methyl-4(3H)-quinazolinones lacking additional polar substituents on the core [1][2]. This TPSA constancy means that the observed lipophilicity differences (XLogP3 ranging from 2.5 to 4.2 across analogs) operate independently of polar surface area variation, making the quinazolinone series an unusually clean system for isolating the effect of logP on membrane permeability, CNS penetration, and nonspecific protein binding. CAS 54681-83-3, with an XLogP3 of 3.4 and TPSA of 32.7 Ų, yields a calculated CNS MPO (Multiparameter Optimization) desirability score that is distinct from both methaqualone and cloroqualone, positioning it as a strategically selected intermediate-lipophilicity probe.

TPSA Membrane permeability CNS MPO score Quinazolinone ADME

Optimal Research and Industrial Application Scenarios for 3-(2,5-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone (CAS 54681-83-3)


CNS Drug Discovery: Halogen-Scanning SAR Libraries Targeting the Methaqualone Pharmacophore

For medicinal chemistry programs exploring 3-aryl-2-methyl-4(3H)-quinazolinones as anticonvulsant or sedative-hypnotic leads, CAS 54681-83-3 serves as the essential 2,5-dichlorophenyl member of a systematic halogen-scanning set. Paired with methaqualone (3-o-tolyl, XLogP3 = 2.5) and mecloqualone (3-o-chlorophenyl, LogP ≈ 3.0), this compound completes the lipophilicity gradient needed to establish a logP–activity relationship [1]. The ortho-chloro pharmacophore is retained, satisfying the critical SAR requirement identified by Wolfe et al. (1990), while the additional meta-chloro enables assessment of electronic and steric effects at a position not explored in the original Wolfe series [2].

In Vitro ADME Profiling: logP-Dependent Membrane Permeability Calibration Using a TPSA-Constant Compound Series

ADME laboratories conducting PAMPA, Caco-2, or MDCK permeability assays can deploy CAS 54681-83-3 alongside methaqualone and cloroqualone as a three-point logP calibration set (XLogP3 values of 2.5, 3.4, and 4.2) with invariant TPSA (32.7 Ų), identical hydrogen bond donor/acceptor counts (0/2), and the same core scaffold [1][2][3]. This unique property constellation isolates logP as the sole physicochemical variable influencing apparent permeability, enabling construction of a scaffold-specific logP–Papp correlation curve that can be used to benchmark novel analogs.

Kinase Inhibitor Fragment Elaboration: 3-(2,5-Dichlorophenyl) Quinazolinone as a Selective Core for ATP-Binding Site Probes

The quinazolinone core is a recognized kinase inhibitor scaffold, and the 2,5-dichlorophenyl group introduces halogen-bonding potential with backbone carbonyls in the hinge region or hydrophobic pocket residues of kinase ATP-binding sites [1]. CAS 54681-83-3 provides a clean, 7-unsubstituted core (unlike CAS 62820-71-7) that allows unambiguous interpretation of whether any observed kinase inhibition derives from the 3-aryl substituent or from core interactions. Its intermediate MW (305 Da) leaves room for further fragment growth while remaining within lead-like chemical space [2].

Forensic and Analytical Reference Standard Programs: Chromatographic Differentiation of Methaqualone Analog Regioisomers

In forensic toxicology and drug monitoring programs, the unambiguous chromatographic and mass spectrometric differentiation of methaqualone analogs is essential. CAS 54681-83-3, with its unique 2,5-dichlorophenyl substitution, produces distinct GC-MS and LC-MS/MS retention times and fragmentation patterns compared to its 2,6-dichloro regioisomer (cloroqualone) and mono-chloro analog (mecloqualone). The computed exact mass of 304.0170 Da (monoisotopic) provides a precise mass spectrometric identifier [1]. Procurement of authenticated CAS 54681-83-3 as a reference standard supports the development of validated analytical methods capable of resolving these closely related designer quinazolinones [2].

Quote Request

Request a Quote for 3-(2,5-dichlorophenyl)-2-methyl-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.